1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene
CAS No.:
Cat. No.: VC16527309
Molecular Formula: C8H7ClFN3
Molecular Weight: 199.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7ClFN3 |
|---|---|
| Molecular Weight | 199.61 g/mol |
| IUPAC Name | 1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene |
| Standard InChI | InChI=1S/C8H7ClFN3/c1-5(12-13-11)7-3-2-6(10)4-8(7)9/h2-5H,1H3/t5-/m1/s1 |
| Standard InChI Key | KTRPSVGWBXRKTF-RXMQYKEDSA-N |
| Isomeric SMILES | C[C@H](C1=C(C=C(C=C1)F)Cl)N=[N+]=[N-] |
| Canonical SMILES | CC(C1=C(C=C(C=C1)F)Cl)N=[N+]=[N-] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises a benzene ring substituted at the 1-, 2-, and 4-positions with an (R)-configured azidoethyl group, chlorine, and fluorine, respectively. The chiral center at the azidoethyl group (C1) confers enantioselectivity, critical for applications in asymmetric catalysis and drug design.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 1604373-46-7 |
| Molecular Formula | C₈H₇ClFN₃ |
| Molecular Weight | 199.6 g/mol |
| Purity | ≥95% |
| Stereochemistry | (R)-configuration at C1 |
The fluorine and chlorine substituents enhance electrophilicity and stability, while the azide group enables participation in click chemistry .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves introducing the azide group via nucleophilic substitution. A representative pathway includes:
-
Chlorofluorobenzene Derivative Preparation: 2-Chloro-4-fluoroethylbenzene is synthesized through Friedel-Crafts alkylation.
-
Azidation: Treatment with sodium azide (NaN₃) in DMF or aqueous media, facilitated by Cu(I) catalysts .
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Friedel-Crafts alkylation, AlCl₃ | 2-Chloro-4-fluoroethylbenzene |
| 2 | NaN₃, CuSO₄, H₂O/DMF, RT | 1-[(1R)-1-Azidoethyl]-2-chloro-4-fluorobenzene |
The Cu(I)-catalyzed azidation ensures regioselectivity and retains the (R)-configuration.
Enantiomeric Control
Applications in Research and Industry
Click Chemistry (CuAAC)
The azide group reacts with terminal alkynes in CuAAC to form 1,2,3-triazoles, a reaction pivotal in drug discovery and polymer science. For example, this compound could generate triazole-linked dendrimers or antibody-drug conjugates .
Medicinal Chemistry
Azides serve as bioorthogonal handles for tagging biomolecules. In drug development, this compound’s chiral center may enhance target selectivity, as seen in sphingosine-1-phosphate receptor modulators (cf. Patent EP1988081A1) .
Materials Science
The electron-withdrawing Cl and F groups improve thermal stability and electronic properties, making the compound suitable for:
-
Conductive Polymers: As a monomer for polyazoles.
-
Liquid Crystals: Halogen substituents enhance mesophase stability.
| Precaution | Recommendation |
|---|---|
| Storage | -20°C, inert atmosphere |
| Handling | Use blast shields, avoid sparks |
| Disposal | Neutralize with nitrous acid |
Future Directions
Research opportunities include:
-
Catalysis: Developing non-copper catalysts for azide-alkyne cycloaddition.
-
Drug Delivery: Exploiting bioorthogonal reactivity for tumor-targeted therapies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume